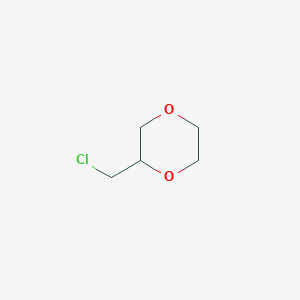

2-(Chloromethyl)-1,4-dioxane

描述

Historical Background and Discovery

The development of this compound is intrinsically linked to the broader history of dioxane chemistry, which dates back to the nineteenth century. The parent compound 1,4-dioxane was first synthesized in 1863 by Portuguese professor Agostinho Vicente Lourenço, who initially designated it as "ether of glycol" following its preparation from diethylene glycol and 1,2-dibromoethane. Three years later, Charles Adolphe Wurtz obtained the same compound through alternative synthetic methods and named it "dioxyethylene".

The structural elucidation and synthetic methodology for 1,4-dioxane were significantly advanced by Alexey Favorsky in 1906, who developed the acid-catalyzed dehydration of diethylene glycol as an industrial production method. This foundational work established the chemical framework that would later enable the development of substituted dioxane derivatives, including chloromethyl-substituted variants.

The specific compound this compound, bearing the Chemical Abstracts Service registry number 21048-16-8, was first catalogued in chemical databases in 2005, with its most recent structural modifications recorded in 2025. The compound's molecular formula of carbon five hydrogen nine chlorine oxygen two reflects its composition as a six-membered heterocyclic ether with a single chloromethyl substituent.

The synthetic pathway to this compound typically involves chloromethylation reactions of the parent dioxane compound. One documented approach involves the reaction of 1,4-dioxane with formaldehyde and hydrochloric acid in the presence of zinc chloride as a catalyst, where formaldehyde functions as the chloromethylating agent under acidic conditions. Alternative synthetic routes have emerged through research into related heterocyclic systems, demonstrating the compound's accessibility through multiple synthetic pathways.

Significance in Organic Chemistry

The chemical significance of this compound stems from its dual functional nature, combining the cyclic ether properties of the dioxane ring with the electrophilic reactivity of the chloromethyl group. The compound possesses a molecular weight of 136.58 grams per mole and exhibits the International Union of Pure and Applied Chemistry name this compound.

The dioxane ring system contributes several important chemical properties to the molecule. The two oxygen atoms within the six-membered ring create a chelating environment that can coordinate with metal centers in catalytic systems. Additionally, the cyclic ether structure imparts solvent properties that make the compound miscible with various organic solvents while maintaining chemical stability under standard laboratory conditions.

The chloromethyl substituent at the 2-position serves as a primary reactive site for nucleophilic substitution reactions. This functionality enables the compound to act as an alkylating agent, facilitating the introduction of the dioxane moiety into target molecules through displacement of the chloride leaving group. Research by Krasavtsev and colleagues demonstrated the versatility of this reactivity pattern through investigations of alkylation reactions with active methylene compounds.

Table 1: Key Physical and Chemical Properties of this compound

The strategic positioning of the chloromethyl group at the 2-position of the dioxane ring creates specific stereochemical considerations that influence the compound's reactivity profile. The conformational preferences of the six-membered dioxane ring affect the spatial orientation of the chloromethyl substituent, which in turn influences the accessibility of the electrophilic carbon center to incoming nucleophiles.

Current Research Landscape

Contemporary research involving this compound spans multiple domains of organic chemistry, with particular emphasis on its utility as a synthetic building block and its role in developing novel chemical methodologies. The compound has found applications in pharmaceutical intermediate synthesis, polymer chemistry, and materials science research.

Recent investigations have focused on the compound's behavior in alkylation reactions with various nucleophilic substrates. The research conducted by Krasavtsev, Basalkevich, and Lozinskii examined the alkylation of active methylene compounds using this compound as the electrophilic partner. Their findings revealed that malonic ester substrates could undergo both monoalkylation and dialkylation depending on the specific reaction conditions employed. When acetoacetic ester was used as the nucleophile, the reaction produced a mixture of carbon-alkylation and oxygen-alkylation products, demonstrating the compound's ability to participate in regioselective transformations.

The stereochemical aspects of this compound have attracted attention from researchers investigating chiral resolution and absolute configuration determination. Studies by Pallavicini, Valoti, and Villa explored the resolution of related hydroxymethyl-dioxane compounds through salt formation with chiral amines, followed by selective crystallization and subsequent recovery of individual enantiomers. These investigations contribute to understanding the stereochemical behavior of substituted dioxane systems and their potential applications in asymmetric synthesis.

Table 2: Recent Research Applications of this compound

Contemporary synthetic approaches to this compound have evolved to include more sophisticated catalytic systems and reaction conditions. Patent literature describes processes involving the chloromethylation of dioxane using formaldehyde and hydrochloric acid with zinc chloride catalysis, achieving efficient conversion under controlled temperature and pressure conditions. Industrial production methods may employ continuous flow processes to enhance scalability and product purity, utilizing advanced catalytic systems optimized for yield and selectivity.

The compound has also found utility in materials science applications, particularly in the development of functional polymers and specialty chemicals. The combination of the dioxane ring's coordinating ability and the chloromethyl group's reactivity enables the design of materials with tailored properties for specific applications. Research in this area continues to explore new polymerization methodologies and functional material architectures incorporating the unique structural features of this compound.

Advanced analytical techniques have been employed to characterize the compound's behavior in various chemical environments. Nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic methods provide detailed structural information and enable monitoring of reaction progress in synthetic applications. These analytical capabilities support ongoing research efforts and facilitate the development of new synthetic methodologies involving this compound as a key component.

属性

IUPAC Name |

2-(chloromethyl)-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFABQWISNPPOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943354 | |

| Record name | 2-(Chloromethyl)-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21048-16-8 | |

| Record name | 2-(Chloromethyl)-1,4-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21048-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane, 2-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021048168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-1,4-dioxane; 95% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chloromethylation of 1,4-Dioxane or Related Precursors

One common synthetic approach involves the chloromethylation of 1,4-dioxane or related cyclic ethers. This method typically uses chloromethyl chloride or similar reagents in the presence of Lewis acid catalysts to introduce the chloromethyl group onto the dioxane ring.

- For example, a reported synthesis involves reacting 1,4-dioxane with chloromethyl chloride under Lewis acid catalysis, which facilitates substitution at the 2-position of the dioxane ring, yielding 2-(Chloromethyl)-1,4-dioxane as an intermediate for further transformations.

Formation via Cyclic Acetal from Acyclic Acetals and Diols

Another method derives from the preparation of 2-halomethyl-1,3-cyclic acetals, which can be adapted for 1,4-dioxane derivatives. This involves:

- Reacting an acyclic acetal precursor with a lower aliphatic diol such as ethylene glycol.

- Chlorination is performed under controlled temperature conditions (e.g., -10°C to +4°C) in an inert atmosphere with chlorine gas slowly bubbled through the reaction mixture.

- The reaction vessel is typically jacketed and equipped with efficient stirring to ensure uniform chlorination.

- After completion, the organic phase is separated and distilled to remove solvents and volatile impurities, yielding the chloromethyl-substituted cyclic acetal with improved purity.

Ether Synthesis via Williamson Ether Reaction and Chlorosilane Esterification (Indirect Method)

Though more complex and less efficient, some derivatives related to this compound are prepared through:

- Combining Williamson ether synthesis with chlorosilane esterification using monosodium glycolate and dimethyl-(chloromethyl)-chlorosilane.

- This method suffers from low yields (30-35%) due to side reactions such as over-esterification and etherification at both hydroxyl groups of glycol, complicating product isolation.

Detailed Reaction Conditions and Data

Research Findings and Practical Notes

Temperature Control: Chlorination reactions require precise temperature control to avoid side reactions and degradation. Cooling to sub-zero or near-zero temperatures during chlorine addition improves selectivity and yield.

Inert Atmosphere: Nitrogen purging or other inert gas atmospheres are necessary to prevent unwanted oxidation or side reactions during chlorination steps.

Purification: Post-reaction distillation and separation steps are crucial to remove solvents (e.g., benzene) and volatile impurities, achieving high purity (>98%) of the target compound.

Yield Optimization: The direct chloromethylation approach tends to be more straightforward and yields better purity compared to indirect methods involving chlorosilanes, which are more cumbersome and less efficient.

Safety Considerations: Use of chlorine gas and chloromethyl chloride requires strict safety protocols due to their toxicity and reactivity.

Summary Table of Preparation Routes

| Method | Advantages | Disadvantages | Typical Yield (%) | Purity Achieved (%) |

|---|---|---|---|---|

| Direct chloromethylation | Simpler, direct substitution | Requires handling hazardous reagents | Moderate to high | >98 |

| Cyclic acetal formation + chlorination | High purity product, controlled reaction | Requires low temperature and inert atmosphere | High | >98 |

| Williamson ether + chlorosilane esterification | Applicable to related derivatives | Low yield, complex purification | 30-35 | Moderate |

化学反应分析

Types of Reactions: 2-(Chloromethyl)-1,4-dioxane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield various functionalized dioxane derivatives.

- Oxidation reactions produce hydroxylated or carbonylated dioxane compounds.

- Reduction reactions result in methylated dioxane derivatives.

科学研究应用

Chemical Synthesis

1. Intermediate in Organic Synthesis:

2-(Chloromethyl)-1,4-dioxane serves as an important intermediate in organic synthesis. Its chloromethyl group allows for further functionalization, making it a versatile building block for the synthesis of more complex molecules. The compound can undergo nucleophilic substitution reactions, which are fundamental in creating various organic compounds.

2. Synthesis of Polymers:

The compound is utilized in the production of polymers, particularly those involving dioxane units. Dioxane-based polymers have applications in coatings, adhesives, and sealants due to their favorable mechanical properties and chemical resistance.

Pharmaceutical Applications

1. Solvent in Drug Formulation:

In the pharmaceutical industry, this compound is used as a solvent for drug formulation. Its properties facilitate the dissolution of active pharmaceutical ingredients (APIs), enhancing their bioavailability and stability. The compound's ability to solubilize various substances makes it valuable in developing formulations for both oral and injectable medications.

2. Reactant in Drug Synthesis:

The compound is also involved as a reactant in synthesizing pharmaceutical intermediates. Its reactivity allows for the introduction of various functional groups that are critical in developing therapeutic agents.

Environmental Remediation

1. Treatment of Contaminated Water:

Due to its association with 1,4-dioxane, which is a known environmental contaminant, this compound has been studied for its role in remediation technologies. Advanced oxidation processes (AOPs) utilizing this compound have shown promise in degrading 1,4-dioxane in contaminated water sources. These methods leverage the compound's chemical properties to enhance the breakdown of persistent pollutants.

2. Bioremediation Strategies:

Research has indicated that microbial communities can utilize compounds like this compound as substrates for bioremediation efforts. This approach aims to harness natural processes to mitigate pollution effectively.

Case Study 1: Pharmaceutical Development

A study highlighted the use of this compound in synthesizing a new class of anti-cancer drugs. The compound was instrumental in forming key intermediates that led to the successful development of drugs with improved efficacy against specific cancer types.

Case Study 2: Environmental Remediation

In an environmental remediation project, researchers employed AOPs involving this compound to treat groundwater contaminated with 1,4-dioxane. The results demonstrated significant reductions in contaminant levels, showcasing the compound's effectiveness in facilitating degradation processes.

作用机制

The mechanism of action of 2-(Chloromethyl)-1,4-dioxane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various chemical transformations. In biological systems, it can interact with nucleophilic sites on biomolecules, potentially leading to modifications in protein or nucleic acid structures .

相似化合物的比较

1,4-Dioxane: Lacks the chloromethyl group, making it less reactive in substitution reactions.

2-(Hydroxymethyl)-1,4-dioxane: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.

2-(Bromomethyl)-1,4-dioxane: Similar to 2-(Chloromethyl)-1,4-dioxane but with a bromine atom, which can affect the reactivity and selectivity in chemical reactions.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical transformations. Its chloromethyl group provides a versatile handle for further functionalization, making it valuable in synthetic chemistry and industrial applications.

生物活性

2-(Chloromethyl)-1,4-dioxane is a chemical compound that has garnered attention due to its potential biological activities and implications in environmental health. This article explores the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and potential for biodegradation.

Chemical Structure and Properties

This compound is characterized by a dioxane ring with a chloromethyl substituent. Its molecular formula is , and it has notable physicochemical properties that influence its reactivity and biological interactions.

Toxicological Profile

The toxicological effects of 1,4-dioxane, the parent compound of this compound, have been extensively studied. Research indicates that 1,4-dioxane is classified as a Category 2 carcinogen , suspected of causing cancer in humans. It has been linked to adverse effects on the liver and kidneys in both animal models and human cases, with severe outcomes noted from high-level exposures through inhalation and skin contact .

Table 1: Summary of Toxicological Effects

Biological Activity and Metabolism

The metabolism of 1,4-dioxane involves its conversion into β-hydroxyethoxyacetic acid (HEAA) in both humans and rats. This metabolic pathway is significant as it illustrates how the compound is processed within biological systems. Notably, the metabolism exhibits dose-dependent kinetics that can become saturated at higher doses .

Biodegradation Potential

The biodegradation of 1,4-dioxane presents challenges due to its structural stability. However, studies have shown that certain bacteria can co-metabolically degrade 1,4-dioxane when grown on alternative substrates such as propane or tetrahydrofuran (THF). The degradation pathway results in the formation of HEAA, which is not further oxidized by the bacteria tested .

Table 2: Biodegradation Pathways

| Microbial Strain | Substrate Used | Degradation Products | Reference |

|---|---|---|---|

| ENV425 | Propane | HEAA | |

| ENV473 | THF | HEAA | |

| ENV478 | Propane/THF | Co-metabolites |

Case Studies on Remediation

Remediation efforts for 1,4-dioxane contamination have included various treatment strategies. Granular activated carbon (GAC) systems have been effective in removing up to 98% of 1,4-dioxane from contaminated water supplies over extended periods . These systems are designed to address the low adsorption rates typical of dioxanes by utilizing high GAC-to-contaminant mass ratios.

Table 3: Remediation Strategies

| Treatment Method | Effectiveness (%) | Notes |

|---|---|---|

| GAC Systems | 98% removal | Effective for residential supplies |

| Ozone Treatment | Variable | Requires further optimization |

| UV/Hydrogen Peroxide | Experimental | Under study for efficacy |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(chloromethyl)-1,4-dioxane, and how can purity be validated?

- Methodological Answer : this compound (CAS 21048-16-8) is typically synthesized via nucleophilic substitution reactions, such as the reaction of 1,4-dioxane with chloromethylating agents (e.g., chloromethyl methyl ether in the presence of Lewis acids). Post-synthesis, purity validation should employ gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) to confirm structural integrity and rule out side products like residual 1,4-dioxane or chlorinated byproducts . For solvent compatibility, anhydrous 1,4-dioxane (99.8% purity) is recommended to minimize hydrolysis during synthesis .

Q. How can researchers distinguish this compound from structurally similar contaminants in environmental samples?

- Methodological Answer : Analytical differentiation requires hyphenated techniques such as GC-MS with selective ion monitoring (SIM) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key diagnostic ions (e.g., m/z 122 for the molecular ion [M+H]+) and retention time comparisons against certified standards are critical. Cross-validation via Fourier-transform infrared spectroscopy (FTIR) can confirm the presence of the chloromethyl group (C-Cl stretch at ~650 cm⁻¹) .

Advanced Research Questions

Q. What experimental designs are effective for assessing the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Conduct microcosm studies simulating aerobic/anaerobic aquatic environments. Monitor degradation kinetics using stable isotope probing (SIP) with ¹³C-labeled this compound to trace metabolic pathways. Advanced oxidation processes (AOPs), such as UV/H₂O₂ or ozone-based treatments, can be tested for efficacy, with LC-MS quantification of intermediates (e.g., chlorinated aldehydes or carboxylic acids) . Note that coexisting chlorinated hydrocarbons may inhibit biodegradation, necessitating factorial experimental designs to isolate variables .

Q. How can density functional theory (DFT) models predict the adsorption behavior of this compound on novel adsorbents?

- Methodological Answer : DFT simulations (e.g., B3LYP/6-311+G(d,p)) can calculate binding energies and electronic properties (HOMO-LUMO gaps) between this compound and adsorbents like functionalized activated carbon or fullerene-based materials. Key parameters include charge transfer, bond lengths, and electrostatic potential maps. Experimental validation via batch adsorption studies with varying pH and ionic strength is required to correlate theoretical predictions with empirical data .

Q. What gaps exist in understanding the toxicological mechanisms of this compound, and how can they be addressed?

- Methodological Answer : Current data gaps include its bioaccumulation potential, epigenetic effects, and interactions with hepatic cytochrome P450 enzymes. Prioritize in vitro assays using human hepatocyte models (e.g., HepG2 cells) exposed to sub-cytotoxic concentrations. Metabolomic profiling (via LC-MS) can identify reactive metabolites, while RNA sequencing may reveal pathways like oxidative stress or apoptosis. Comparative studies with 1,4-dioxane (a Group 2B carcinogen) are critical to assess additive/synergistic risks .

Data Contradictions and Mitigation

Q. How should researchers resolve discrepancies in reported degradation half-lives of this compound across studies?

- Methodological Answer : Variability in half-lives may arise from differences in experimental conditions (e.g., microbial consortia, pH, temperature). Standardize test protocols using OECD guidelines for ready biodegradability (Test 301F) and employ meta-analysis tools to harmonize datasets. Cross-reference with high-quality environmental fate models (e.g., EPI Suite) to predict field behavior under diverse scenarios .

Regulatory and Methodological Challenges

Q. Why are there no enforceable standards for this compound in drinking water, and how can researchers inform policy?

- Methodological Answer : The lack of regulatory thresholds stems from insufficient toxicokinetic data and analytical method validation. Researchers should prioritize developing sensitive detection methods (e.g., solid-phase microextraction with GC-MS) and publish dose-response studies in peer-reviewed journals. Collaborate with agencies like the U.S. EPA to integrate findings into emerging contaminant lists (e.g., Unregulated Contaminant Monitoring Rule) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。